Cas no 112808-22-7 (4H-1,4-Benzoxazine-4-aceticacid, 2,3-dihydro-2,8-bis(1-methylethyl)-3-thioxo-)

112808-22-7 structure
Nome del prodotto:4H-1,4-Benzoxazine-4-aceticacid, 2,3-dihydro-2,8-bis(1-methylethyl)-3-thioxo-
4H-1,4-Benzoxazine-4-aceticacid, 2,3-dihydro-2,8-bis(1-methylethyl)-3-thioxo- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4H-1,4-Benzoxazine-4-aceticacid, 2,3-dihydro-2,8-bis(1-methylethyl)-3-thioxo-
- 2-[2,8-di(propan-2-yl)-3-sulfanylidene-1,4-benzoxazin-4-yl]acetic acid
- AD-5467
- (±)-2,8-Bis(1-methylethyl)-3-thioxo-2,3-dihydro-4H-1,4-benzoxazine-4-acetic acid
- 138333-32-1
- HMS1527D20
- 2H-1,4-Benzoxazine-4-acetic acid, 3,4-dihydro-2,8-diisopropyl-3-thioxo-
- 3,4-Dihydro-2,8-diisopropyl-3-thioxo-2H-1,4-benzoxazine-4-acetic acid
- BDBM50040782
- SCHEMBL1219564
- CCG-250702
- NCGC00176814-01
- DTXSID40930059
- BRD-A80280426-001-01-2
- AKOS030552636
- 112808-22-7
- AD 5467
- CLDJCRWXLDLJLO-UHFFFAOYSA-N
- CHEMBL164603
- [2,8-Di(propan-2-yl)-3-sulfanylidene-2,3-dihydro-4H-1,4-benzoxazin-4-yl]acetic acid
- (2,8-Diisopropyl-3-thioxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetic acid
- Maybridge4_002198
- (2,8-Diisopropyl-3-thioxo-2,3-dihydrobenzo[1,4]oxazin-4-yl)acetic acid
-
- Inchi: InChI=1S/C16H21NO3S/c1-9(2)11-6-5-7-12-15(11)20-14(10(3)4)16(21)17(12)8-13(18)19/h5-7,9-10,14H,8H2,1-4H3,(H,18,19)
- Chiave InChI: CLDJCRWXLDLJLO-UHFFFAOYSA-N
- Sorrisi: CC(C1C(=S)N(CC(O)=O)C2C=CC=C(C(C)C)C=2O1)C
Proprietà calcolate
- Massa esatta: 307.12433
- Massa monoisotopica: 307.124
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 21
- Conta legami ruotabili: 4
- Complessità: 410
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 81.9Ų
- XLogP3: 3.7
Proprietà sperimentali
- Densità: 1.23
- Punto di ebollizione: 456.6°C at 760 mmHg
- Punto di infiammabilità: 229.9°C
- Indice di rifrazione: 1.602
- PSA: 49.77
4H-1,4-Benzoxazine-4-aceticacid, 2,3-dihydro-2,8-bis(1-methylethyl)-3-thioxo- Letteratura correlata
-
Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
-
Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
112808-22-7 (4H-1,4-Benzoxazine-4-aceticacid, 2,3-dihydro-2,8-bis(1-methylethyl)-3-thioxo-) Prodotti correlati
- 1248203-26-0(3-(2-bromo-4-nitrophenyl)-2-methylpropanoic acid)
- 297145-60-9((2Z)-3-(4-chlorophenyl)-N-(2-methoxyethyl)-2-(4-methylphenyl)formamidoprop-2-enamide)
- 1806374-84-4(Methyl 2-cyano-6-(2-oxopropyl)benzoate)
- 1211536-66-1(6-bromo-4-methoxypyridin-3-ol)
- 1804916-16-2(Ethyl 2-cyano-3-hydroxy-6-(hydroxymethyl)phenylacetate)
- 2639415-47-5(tert-butyl 2-hydroxy-4-{(1-methyl-1H-pyrazol-5-yl)methylamino}benzoate)
- 187753-29-3(2-Piperidinecarboxylicacid, 4-methylene-, methyl ester)
- 307538-96-1(6-[(5Z)-5-[(4-Ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid)
- 1343289-40-6(1-(1-Phenylpropan-2-yl)-1H-pyrrole-2-carbaldehyde)
- 1189980-55-9(1-Morpholino-3-(piperazin-1-yl)propan-1-one hydrochloride)
Fornitori consigliati
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso

Taian Jiayue Biochemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso
